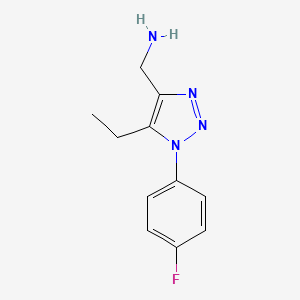
1-(3-フルオロピロリジン-1-イル)-2-クロロプロパン-1-オン
説明
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 2-Chloro-3-fluoropyrrolidine, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a precursor for numerous other compounds, including those used in drug synthesis.
科学的研究の応用
生物活性プロファイリング
ピロリジン環の存在により、この化合物はファーマコフォア空間を探索し、新しい分子の立体化学に貢献することができます 。これは、生物活性を理解し、標的特異的な薬剤を開発するために不可欠です。
立体異性体性とエナンチオ選択的反応
ピロリジン環の炭素の立体異性体性により、異なる立体異性体を合成することができます。これは、研究者が空間配向が生物学的相互作用に及ぼす影響を研究し、エナンチオ選択的な薬剤を開発することを可能にします .
三次元構造解析
ピロリジン環の非平面性により、三次元空間のカバー率が向上します。これは、薬剤候補の構造解析に役立ちます。この「擬似回転」現象は、分子が生物学的標的と相互作用するメカニズムを理解するために不可欠です .
物理化学的パラメーターの改変
ピロリジン骨格を新しい化合物に組み込むことで、その物理化学的特性を大幅に変えることができます。これは、薬剤候補のADME/Tox結果を最適化するために重要です .
化学反応における触媒特性
1-(3-フルオロピロリジン-1-イル)-2-クロロプロパン-1-オンの構造は、触媒として利用することができます。例えば、その誘導体は、酸素発生反応(OER)などの反応における金属錯体の触媒特性に影響を与える可能性があります .
立体障害因子の探索
研究者は、ピロリジン環の置換基を修飾することで、立体障害因子が生物活性に及ぼす影響を調査できます。これは、新しい化合物の構造活性相関(SAR)を理解するのに役立ちます .
生物活性分子の設計
最後に、この化合物は、医薬品化学者が様々な生物学的プロファイルを有する新しいピロリジン化合物を設計する際の指針となります。異なる合成戦略と官能基化を探索することで、研究者は新規の生物活性分子を創製することができます .
作用機序
Target of Action
Fluorinated compounds, such as this one, are often used in medicinal chemistry due to their unique physical, chemical, and biological properties . They are known to interact with various biological targets, influencing their function and leading to potential therapeutic effects .
Mode of Action
For instance, they can form hydrogen bonds with their targets, influence the pKa of neighboring functional groups, and modulate the lipophilicity and bioavailability of drugs .
Biochemical Pathways
Fluorinated compounds are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Fluorinated compounds are generally known to have good bioavailability and metabolic stability .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Action Environment
The action of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets . Additionally, the presence of other molecules in the environment can also affect the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of these enzymes. For instance, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .
Cellular Effects
The effects of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can interact with receptors on the cell surface, triggering intracellular signaling pathways that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one in laboratory settings have been studied extensively. Over time, this compound can undergo degradation or transformation, leading to changes in its biochemical activity. Studies have shown that 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and inflammation . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level .
Metabolic Pathways
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through various transporters and binding proteins . Once inside the cell, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can localize to specific cellular compartments, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
特性
IUPAC Name |
2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUIJFTBRJXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





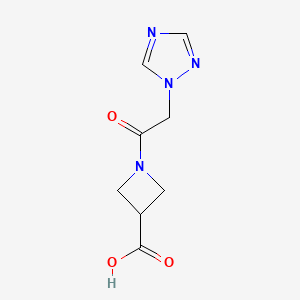
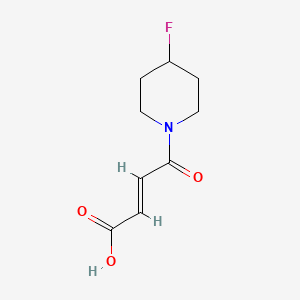
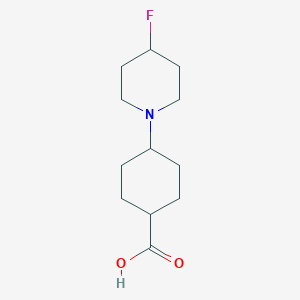


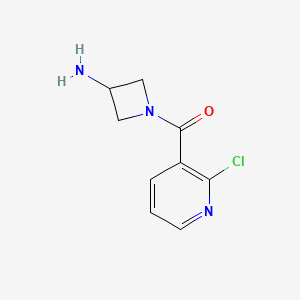
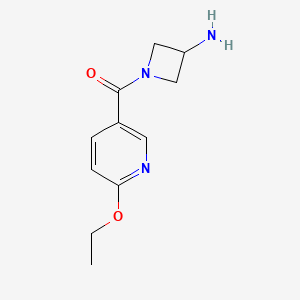

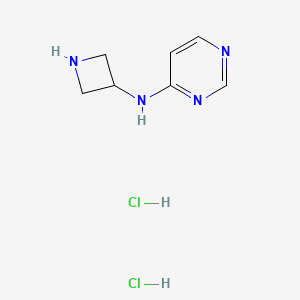
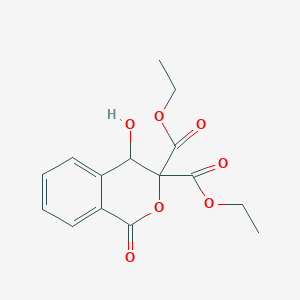
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
